molecular formula C9H9FN4 B13063630 2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine

2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine

Cat. No.: B13063630
M. Wt: 192.19 g/mol
InChI Key: NJGKESOZLYJDPE-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide.

    Cycloaddition Reaction: The azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2H-1,2,3-triazol-4-amine: Lacks the fluorine atom, which may affect its chemical properties and biological activity.

    2-(4-Methylphenyl)-2H-1,2,3-triazol-4-amine:

Uniqueness

2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability, binding affinity, and specificity in biological systems. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)6-14-12-5-9(11)13-14/h1-5H,6H2,(H2,11,13)

InChI Key

NJGKESOZLYJDPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2N=CC(=N2)N)F

Origin of Product

United States

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